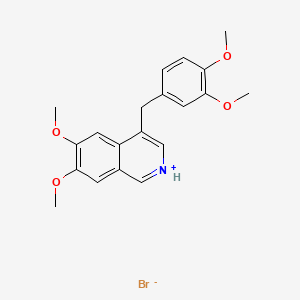

6,7-Dimethoxy-4-(3,4-dimethoxybenzyl)isoquinoline hydrobromide

描述

属性

CAS 编号 |

32871-94-6 |

|---|---|

分子式 |

C20H22BrNO4 |

分子量 |

420.3 g/mol |

IUPAC 名称 |

4-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxyisoquinolin-2-ium;bromide |

InChI |

InChI=1S/C20H21NO4.BrH/c1-22-17-6-5-13(8-18(17)23-2)7-14-11-21-12-15-9-19(24-3)20(25-4)10-16(14)15;/h5-6,8-12H,7H2,1-4H3;1H |

InChI 键 |

NSWASABLHWBNRH-UHFFFAOYSA-N |

规范 SMILES |

COC1=C(C=C(C=C1)CC2=C[NH+]=CC3=CC(=C(C=C32)OC)OC)OC.[Br-] |

产品来源 |

United States |

准备方法

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of isoquinoline derivatives such as 6,7-dimethoxy-4-(3,4-dimethoxybenzyl)isoquinoline hydrobromide typically involves:

- Formation of a suitable intermediate amine or amide,

- Cyclization to form the isoquinoline ring system,

- Introduction of methoxy substituents at positions 6 and 7,

- Salt formation with hydrobromic acid to yield the hydrobromide salt.

The closely related compound 6,7-dimethoxy-3,4-dihydroisoquinoline hydrochloride is commonly prepared via a one-pot method starting from 3,4-dimethoxyphenethylamine , involving formylation, cyclization, and salt formation steps. This method can be adapted or serve as a model for preparing the hydrobromide salt of the target compound.

One-Pot Preparation Method for 6,7-Dimethoxy-3,4-Dihydroisoquinoline Hydrochloride

A patented one-pot synthesis method (CN110845410A) provides a highly efficient and industrially viable approach that can be extrapolated to the hydrobromide analog. The process involves:

Stepwise Procedure:

-

- React 3,4-dimethoxyphenethylamine with a formylation reagent such as ethyl formate under reflux (~6 hours) to produce an intermediate formamide.

Reaction with Oxalyl Chloride:

- The intermediate formamide solution is added dropwise to a cooled solution (10–20 °C) of oxalyl chloride in an organic solvent (acetonitrile or dichloromethane).

- Reaction proceeds for 2 hours to form an acyl chloride intermediate.

-

- Add catalytic amounts of phosphotungstic acid to the reaction mixture.

- Stir for 1 hour, then heat to 50–55 °C.

-

- Add an alcohol solvent (methanol preferred).

- Reflux for 3 hours to facilitate ring closure and salt formation.

Crystallization and Isolation:

- Cool the reaction mixture to 5–10 °C.

- Filter, wash with methanol, and dry under vacuum to yield the hydrochloride salt.

Reaction Scheme Summary:

| Step | Reagents/Conditions | Product/Intermediate | Notes |

|---|---|---|---|

| 1 | 3,4-Dimethoxyphenethylamine + Ethyl formate, reflux 6 h | N-(2-(3,4-dimethoxyphenyl)ethyl)formamide (Intermediate 1) | Formylation |

| 2 | Intermediate 1 + Oxalyl chloride (10–20 °C) | Acyl chloride intermediate (Intermediate 2) | Dropwise addition, 2 h |

| 3 | Add phosphotungstic acid, stir 1 h, heat 50–55 °C | Cyclized intermediate (Intermediate 3) | Catalytic ring closure |

| 4 | Add methanol, reflux 3 h | 6,7-Dimethoxy-3,4-dihydroisoquinoline hydrochloride | Salt formation, ring closure |

| 5 | Cool to 5–10 °C, filter, wash, dry | Final product | Purification |

Yields and Purity:

- Yield: 75–80%

- Purity: >99.0%

- Single impurity content: ≤0.16%

This method is noted for its simplicity, high yield, low cost, and environmental safety due to reduced waste and fewer purification steps.

Adaptation for Hydrobromide Salt Formation

The hydrobromide salt formation typically involves treating the free base or the isoquinoline intermediate with hydrobromic acid (HBr) in an appropriate solvent such as ethanol or methanol, followed by crystallization.

The conversion of the free base isoquinoline derivative to its hydrobromide salt can be achieved via acid-base reaction:

$$

\text{Isoquinoline free base} + \text{HBr} \rightarrow \text{Isoquinoline hydrobromide salt}

$$The choice of hydrobromic acid concentration and solvent system influences the crystallization and purity of the hydrobromide salt.

Purification steps involve cooling, filtration, washing with cold solvent, and drying under vacuum.

Alternative Synthetic Routes and Considerations

Other reported synthetic routes for related isoquinoline derivatives include:

Use of urotropine and trifluoroacetic acid for one-step cyclization, though this method has drawbacks such as high cost and impurity formation (N-methyl impurities up to 10%).

Oxidation routes using noble metal catalysts (e.g., RuCl2(PPh3)3) that generate significant waste and over-oxidized byproducts, complicating purification.

Halogenated agents such as ZnCl2, FeCl3, and bromine have been tested for cyclization but often result in lower purity or more complex processing.

The one-pot method with oxalyl chloride and phosphotungstic acid catalysis offers a balanced approach with high purity and yield, minimal impurities, and industrial scalability.

Data Tables Summarizing Key Preparation Parameters

| Parameter | Condition/Value | Notes |

|---|---|---|

| Starting Material | 3,4-Dimethoxyphenethylamine | Commercially available |

| Formylation Reagent | Ethyl formate (preferred) | Others: methyl formate, isopropyl formate |

| Formylation Temperature | Reflux (~6 hours) | Efficient formation of intermediate |

| Oxalyl Chloride Addition | Dropwise at 10–20 °C | Controls reaction exotherm |

| Solvent for Oxalyl Chloride | Acetonitrile or dichloromethane | Solvent choice affects yield/purity |

| Catalytic Agent | Phosphotungstic acid (catalytic amount) | Replaces FeCl3, improves purity |

| Ring Closure Temperature | 50–55 °C | Facilitates cyclization |

| Alcohol Solvent for Ring Closure | Methanol preferred | Also ethanol, butanol possible |

| Reflux Time (Ring Closure) | 3 hours | Ensures complete reaction |

| Cooling Temperature | 5–10 °C | For crystallization |

| Yield | 75–80% | High yield for industrial processes |

| Purity | >99.0% | Meets cGMP standards |

| Single Impurity Content | ≤0.16% | Indicates high selectivity |

Research Findings and Industrial Applicability

The one-pot method reduces operational complexity by combining multiple reaction steps without intermediate purification.

The use of phosphotungstic acid as a catalyst improves reaction cleanliness and product purity compared to FeCl3.

The process is safer and more environmentally friendly due to lower waste generation and milder reaction conditions.

The high purity and yield meet pharmaceutical cGMP requirements, making the method suitable for scale-up and commercial production.

The method’s flexibility in solvent choice and reaction parameters allows adaptation for producing hydrobromide salts by substituting HBr in the final salt formation step.

化学反应分析

Types of Reactions

6,7-Dimethoxy-4-(3,4-dimethoxybenzyl)isoquinoline hydrobromide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinones.

Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound to its reduced forms.

Substitution: Nucleophilic substitution reactions can occur at the methoxy groups or the benzyl position using reagents like sodium methoxide or sodium hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Sodium methoxide in methanol or sodium hydride in dimethylformamide.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Reduced isoquinoline derivatives.

Substitution: Substituted isoquinoline derivatives with modified methoxy or benzyl groups.

科学研究应用

6,7-Dimethoxy-4-(3,4-dimethoxybenzyl)isoquinoline hydrobromide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of complex organic molecules and natural product analogs.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

作用机制

The mechanism of action of 6,7-Dimethoxy-4-(3,4-dimethoxybenzyl)isoquinoline hydrobromide involves its interaction with various molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.

Pathways Involved: It can influence signaling pathways related to cell growth, apoptosis, and metabolism, leading to its observed biological effects.

相似化合物的比较

Table 1: Key Isoquinoline Derivatives and Their Properties

Structure-Activity Relationship (SAR)

- Methoxy Groups : C-6 and C-7 methoxy groups are essential for high-affinity binding to intestinal receptors and smooth muscle relaxation. Removal reduces activity by >100-fold .

- Benzyl Substituents :

- Electron-Withdrawing Groups (e.g., Cl, F) : Enhance metabolic stability but may increase toxicity (e.g., PV2’s chlorobenzyl group undergoes glutathione conjugation ).

- Dimethoxybenzyl (e.g., Papaverine) : Optimal for vasodilatory effects; substitution at C-1 (papaverine) vs. C-4 (target compound) alters receptor specificity .

- Quaternary Modifications : Piperazinylmethyl substitution (Ro 22-4839) increases cerebral vasodilation potency and duration of action compared to papaverine .

Pharmacological and Toxicological Profiles

- Toxicity: The p-fluorobenzyl analog exhibits an LD₅₀ of 770 mg/kg in mice (intraperitoneal), suggesting moderate toxicity .

- Metabolism :

Binding and Mechanism of Action

- 125I-DMABI: Binds reversibly to rat intestinal membranes with two affinity states (Kd = 0.10 µM and 8.0 µM). Competitively inhibited by 4-benzyl isoquinolines, confirming shared binding sites .

- Ro 22-4839: Inhibits calmodulin-dependent processes (e.g., smooth muscle contraction) at nanomolar concentrations, with prolonged action compared to papaverine .

生物活性

6,7-Dimethoxy-4-(3,4-dimethoxybenzyl)isoquinoline hydrobromide is a benzylisoquinoline alkaloid characterized by its complex structure, which includes methoxy substitutions and a unique benzyl group. This compound has garnered attention due to its significant biological activities, particularly in the fields of neuropharmacology and oncology.

Chemical Structure and Properties

The molecular formula of this compound is C_20H_24BrN_1O_4, with a molecular weight of approximately 377.32 g/mol. Its structural features include:

- Isoquinoline skeleton : A core structure common in many alkaloids.

- Methoxy groups : Located at the 6 and 7 positions, enhancing solubility and biological activity.

- Benzyl substitution : The 3,4-dimethoxybenzyl group at the 4 position contributes to its pharmacological properties.

Neuropharmacological Effects

Research indicates that this compound exhibits potential antidepressant properties. In animal models, it demonstrated efficacy comparable to established antidepressants, suggesting its ability to modulate neurotransmitter systems, particularly dopamine and serotonin pathways .

Table 1: Comparison of Antidepressant Efficacy

| Compound Name | Efficacy | Reference |

|---|---|---|

| This compound | Comparable to established antidepressants | |

| Fluoxetine | Standard antidepressant | |

| Sertraline | Standard antidepressant |

Cytotoxic Activity

In addition to its neuropharmacological effects, studies have shown that derivatives of this compound exhibit cytotoxic activity against cancer cell lines. For instance, a series of related compounds were evaluated for their ability to reverse multidrug resistance in cancer therapy. Some derivatives achieved IC50 values lower than those of verapamil, a known chemotherapeutic agent .

Table 2: Cytotoxicity of Related Compounds

| Compound | IC50 (μM) | Cell Line Tested |

|---|---|---|

| 6e | 0.66 | K562/A02 |

| 6h | 0.65 | K562/A02 |

| 7c | 0.96 | K562/A02 |

| Verapamil | ~16 | K562/A02 |

The mechanism underlying the biological activity of this compound involves interaction with various neurotransmitter receptors and enzymes involved in neurotransmission. Notably, it appears to enhance dopaminergic and serotonergic signaling pathways, which are critical in mood regulation and may contribute to its antidepressant effects .

Case Studies

A notable study highlighted the synthesis and evaluation of several derivatives based on the isoquinoline framework. These studies not only confirmed the antidepressant potential but also explored their cytotoxic properties against various tumor cell lines .

常见问题

Q. What are the standard protocols for synthesizing 6,7-Dimethoxy-4-(3,4-dimethoxybenzyl)isoquinoline hydrobromide, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves nucleophilic substitution reactions starting with precursors like 3,4-dimethoxybenzaldehyde and amines. Key steps include:

- Methoxy Group Introduction: Methoxylation at positions 6 and 7 of the isoquinoline core via alkylation or demethylation-protection strategies .

- Benzyl Substituent Attachment: A Friedel-Crafts alkylation or SN2 reaction introduces the 3,4-dimethoxybenzyl group at position 4 .

- Salt Formation: Hydrobromic acid is used to form the hydrobromide salt, enhancing solubility .

Optimization Tips: - Control temperature (e.g., 0–5°C for sensitive steps) and solvent polarity (e.g., DMF for polar intermediates) to minimize side reactions .

- Monitor reaction progress via TLC or HPLC to isolate intermediates and improve yield (target >70% purity) .

Q. How is the compound structurally characterized to confirm its identity and purity?

Methodological Answer: A multi-technique approach is essential:

- NMR Spectroscopy: 1H/13C NMR confirms methoxy group positions (δ ~3.8–4.0 ppm for OCH3) and aromatic proton environments .

- Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]+ at m/z 408.32) .

- X-ray Crystallography: Resolves 3D conformation, particularly the dihedral angle between the isoquinoline core and benzyl substituent .

- Elemental Analysis: Ensures hydrobromide stoichiometry (e.g., Br% ~19.5) .

Q. What preliminary biological assays are recommended to screen its bioactivity?

Methodological Answer:

- Enzyme Inhibition Assays: Test phosphodiesterase (PDE) inhibition using fluorometric substrates (e.g., 3′,5′-cyclic nucleotide hydrolysis) at 10–100 µM concentrations .

- Cytotoxicity Screening: Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 determination over 48–72 hours .

- Neuroprotection Models: Expose neuronal cultures (e.g., SH-SY5Y) to oxidative stress inducers (e.g., H2O2) and measure viability via LDH release .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity (e.g., anticancer vs. neuroprotective effects)?

Methodological Answer:

- Dose-Dependent Studies: Test a broad concentration range (nM to mM) to identify biphasic effects. For example, low doses may activate neuroprotective pathways, while high doses induce apoptosis .

- Target Profiling: Use kinome-wide screening or proteomics to identify off-target interactions (e.g., unintended kinase inhibition) .

- Pathway Analysis: Employ transcriptomics (RNA-seq) to compare gene expression patterns in different biological contexts .

Q. What experimental strategies are effective for elucidating its mechanism of action in PDE inhibition?

Methodological Answer:

- Crystallographic Studies: Co-crystallize the compound with PDE isoforms (e.g., PDE4 or PDE5) to map binding interactions (e.g., hydrogen bonding with catalytic domains) .

- Mutagenesis: Engineer PDE mutants (e.g., Ala substitutions in active sites) to test binding affinity via surface plasmon resonance (SPR) .

- Molecular Dynamics (MD) Simulations: Model ligand-receptor dynamics over 100+ ns to predict allosteric modulation or competitive inhibition .

Q. How should toxicity assessments be designed to align with its reported LD50 (770 mg/kg in mice)?

Methodological Answer:

- Acute Toxicity Studies: Administer doses ranging from 100–1000 mg/kg intraperitoneally in rodents, monitoring mortality, organ weight changes, and hematological parameters over 14 days .

- Subchronic Testing: Conduct 28-day repeated-dose studies (e.g., 50–300 mg/kg/day) with histopathology of liver/kidney tissues .

- In Vitro Hepatotoxicity: Use primary hepatocytes or HepG2 cells to assess CYP450 inhibition and mitochondrial membrane potential disruption .

Q. What analytical methods are suitable for quantifying the compound in complex matrices (e.g., plasma or tissue homogenates)?

Methodological Answer:

- LC-MS/MS: Employ a C18 column with gradient elution (acetonitrile/0.1% formic acid) and MRM transitions (e.g., m/z 408 → 372 for quantification) .

- Sample Preparation: Use protein precipitation (acetonitrile) or solid-phase extraction (HLB cartridges) to improve recovery (>85%) .

- Validation Parameters: Assess linearity (1–1000 ng/mL), precision (CV <15%), and matrix effects per FDA guidelines .

Q. How can computational modeling guide the optimization of its pharmacokinetic properties?

Methodological Answer:

- ADMET Predictions: Use tools like SwissADME to estimate logP (~2.5), aqueous solubility (~0.1 mg/mL), and blood-brain barrier penetration .

- Metabolite Prediction: Simulate phase I/II metabolism (e.g., CYP3A4-mediated demethylation) with software like Meteor .

- QSAR Modeling: Corrogate substituent effects (e.g., fluorine vs. methoxy) on bioactivity using partial least squares regression .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。